Product packaging for (3S,4R)-3-(Boc-amino)-4-methoxypiperidine(Cat. No.:)

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine

Cat. No.: B11765790
M. Wt: 230.30 g/mol
InChI Key: NHVLLFXVGDDNPB-DTWKUNHWSA-N
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Description

Significance of Nitrogen Heterocycles as Stereodefined Scaffolds in Complex Molecule Construction

Nitrogen-containing heterocycles are among the most prevalent structural motifs found in pharmaceuticals and biologically active natural products. nih.govnih.gov Their prevalence stems from the ability of the nitrogen atom to engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.govmdpi.com When these heterocyclic systems are stereodefined, meaning their three-dimensional arrangement is precisely controlled, they serve as rigid scaffolds for the construction of complex molecules with specific spatial orientations. rsc.orgrsc.org This control over the 3D structure is fundamental to achieving desired pharmacological activity and selectivity. rsc.org

The Critical Role of Absolute Stereochemistry in Substituted Piperidine (B6355638) Systems

In the realm of substituted piperidines, the absolute stereochemistry—the precise spatial arrangement of atoms or groups at chiral centers—is of utmost importance. nih.govresearchgate.net The biological activity of a molecule is intrinsically linked to its three-dimensional shape, which dictates how it interacts with chiral biological macromolecules. nih.govsmolecule.com Different stereoisomers of a substituted piperidine can exhibit vastly different pharmacological profiles, with one isomer potentially being a potent therapeutic agent while another may be inactive or even elicit undesirable effects. smolecule.com The conformation of the piperidine ring, which typically adopts a chair-like structure, is also influenced by the stereochemistry of its substituents, further impacting its biological function. wikipedia.org Therefore, the ability to synthesize piperidine derivatives with specific, predetermined stereochemistry is a central goal in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net

Overview of Boc-Protected Chiral Amines as Versatile Synthetic Intermediates

Chiral amines are indispensable building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. acs.org To facilitate their use in multi-step synthetic sequences, the amine functionality is often temporarily "protected" to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions, yet it can be readily removed under mild acidic conditions. organic-chemistry.orgnih.gov

Boc-protected chiral amines are highly versatile intermediates in organic synthesis. organic-chemistry.org The Boc group's steric bulk can influence the stereochemical outcome of reactions at adjacent centers, and its presence allows for the chemoselective modification of other functional groups within the molecule. nih.govrsc.org The use of Boc-protected chiral amines enables a modular approach to the synthesis of complex molecules, allowing for the stepwise construction of intricate molecular architectures with high levels of control. organic-chemistry.orgnih.gov

Contextualizing (3S,4R)-3-(Boc-amino)-4-methoxypiperidine within Contemporary Asymmetric Synthesis Research

This compound is a prime example of a highly functionalized, chiral building block that holds significant value in contemporary asymmetric synthesis. This compound features a piperidine ring with two adjacent stereocenters, with the amine group at the 3-position and a methoxy (B1213986) group at the 4-position having a specific trans relationship. The presence of the Boc protecting group on the amino functionality renders it a stable and versatile intermediate for further chemical transformations.

In the context of modern drug discovery, molecules with well-defined three-dimensional structures are increasingly sought after. The specific stereochemistry and the presence of the methoxy group in this compound make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in areas such as protease inhibitors and G-protein coupled receptor (GPCR) targeted therapies. Its structure allows for the introduction of further diversity, enabling the exploration of new chemical space in the quest for more effective and selective drugs. The synthesis and application of such chiral building blocks are at the forefront of research aimed at producing enantiomerically pure pharmaceuticals. rsc.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1171125-92-0
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.3 g/mol
Appearance Solid
Stereochemistry (3S,4R)
Protecting Group tert-butoxycarbonyl (Boc)

Table 2: Comparison with Structurally Related Piperidine Derivatives

Compound Name Key Structural Differences Impact on Synthetic Utility
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate Different stereochemistry and a hydroxyl group instead of a methoxy group. The hydroxyl group offers a site for different types of functionalization compared to the more stable methoxy group.
tert-Butyl (4-methylpiperidin-4-yl)carbamate A methyl group at the 4-position instead of a methoxy group, and the amino group is also at the 4-position. The absence of the C3 substituent and the different C4 substituent lead to a less complex stereochemical profile.
(R)-3-(Boc-Amino)piperidine Lacks the methoxy substituent at the 4-position. google.comchemicalbook.com A simpler building block, useful when the specific functionality at the 4-position is not required. google.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B11765790 (3S,4R)-3-(Boc-amino)-4-methoxypiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1

InChI Key

NHVLLFXVGDDNPB-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC

Origin of Product

United States

Enantioselective and Diastereoselective Synthetic Methodologies for 3s,4r 3 Boc Amino 4 Methoxypiperidine

Retrosynthetic Strategies and Key Bond Disconnections Leading to the Piperidine (B6355638) Core

Retrosynthetic analysis of (3S,4R)-3-(Boc-amino)-4-methoxypiperidine reveals several strategic bond disconnections to simplify the target molecule into readily available starting materials. The primary goal is to devise pathways that allow for the stereocontrolled formation of the two adjacent chiral centers.

Strategy A: C-N and C-C Bond Disconnection (Cyclization Approach) A common strategy involves disconnecting the piperidine ring through cyclization precursors. An intramolecular C-N bond formation via reductive amination or hydroamination (disconnection a ) points to a linear amino-aldehyde or amino-ketone precursor. Alternatively, disconnecting a C-C bond, such as the C2-C3 or C5-C6 bond (disconnection b ), suggests an intramolecular Michael addition or an ene reaction from an acyclic precursor.

Strategy B: Functional Group Interconversion and Chiral Pool Approach Another powerful approach involves recognizing that the stereocenters can be derived from a pre-existing chiral molecule. By disconnecting the methoxy (B1213986) and amino groups (disconnection c ), one can trace the synthesis back to a chiral precursor like a protected amino acid (e.g., D-lysine) or a sugar derivative. This "chiral pool" synthesis leverages the inherent stereochemistry of natural products to build the target molecule.

Strategy C: Dearomatization Approach A modern and efficient strategy involves the dearomatization of a corresponding pyridine (B92270) derivative (disconnection d ). Asymmetric hydrogenation or chemo-enzymatic reduction of a suitably substituted pyridine or pyridinium salt can install the desired stereocenters in a single, highly controlled step.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Disconnection StrategyKey Bond(s) DisconnectedPrecursor TypeRelevant Synthetic Method
Strategy A C-N (N1-C6) or C-C (C2-C3)Acyclic amino-alkene/aldehydeIntramolecular Hydroamination, Reductive Cyclization, Aza-Michael Addition
Strategy B C-N, C-OChiral Amino Acids, AzetidinonesChiral Pool Synthesis
Strategy C Ring π-bondsSubstituted PyridineAsymmetric Hydrogenation, Chemo-Enzymatic Dearomatization

Asymmetric Cyclization Approaches to the Piperidine Ring

Cyclization reactions are fundamental to the synthesis of the piperidine core, offering multiple avenues to control stereochemistry through the use of chiral catalysts, auxiliaries, or reagents.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter(s) are set, the auxiliary is removed. For piperidine synthesis, carbohydrate-derived auxiliaries have proven effective.

For instance, a domino Mannich–Michael reaction using Danishefsky's diene with an aldimine derived from a chiral auxiliary like D-arabinopyranosylamine can produce substituted dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent stereocontrolled reduction of the double bond and the ketone, followed by functional group manipulation, could lead to the desired 3,4-disubstituted piperidine. The steric and stereoelectronic properties of the carbohydrate auxiliary guide the facial selectivity of nucleophilic additions. researchgate.net

Key Features of Chiral Auxiliary Approach:

High Diastereoselectivity: The chiral auxiliary provides a strong stereodirecting influence.

Reliability: Often provides predictable and high levels of stereocontrol.

Catalytic asymmetric methods provide a more atom-economical approach to chiral piperidines by using substoichiometric amounts of a chiral catalyst.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful organocatalysts for domino reactions that form polysubstituted piperidines. nih.gov A domino Michael addition/aminalization process between aldehydes and nitroolefins can construct the piperidine ring with up to four contiguous stereocenters in a single step with excellent enantioselectivity. nih.govacs.org Similarly, the asymmetric Mannich reaction of ketones with cyclic imines like Δ¹-piperideine, catalyzed by (L)-proline, can introduce substituents at the C2 position with high enantiomeric excess (ee). acs.org

Metal Catalysis: Transition metals like rhodium, palladium, nickel, and gold offer a vast toolkit for asymmetric piperidine synthesis.

Rhodium-catalyzed reductive transamination of pyridinium salts with a chiral primary amine can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn

Rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids can furnish 3-substituted tetrahydropyridines, which can be further reduced to chiral 3-substituted piperidines. snnu.edu.cn

Palladium-catalyzed reactions , such as asymmetric allylic substitution, allow for the enantioselective functionalization of pre-formed piperidine scaffolds. acs.org

Catalyst TypeReactionKey FeaturesRepresentative Selectivity
Organocatalyst (Diphenylprolinol derivative)Domino Michael/AminalizationForms multiple stereocenters in one pot.Excellent enantioselectivity. nih.gov
Rhodium (with chiral ligand)Asymmetric Reductive HeckAccess to enantioenriched 3-piperidines from pyridines. snnu.edu.cnHigh yield and excellent enantioselectivity. snnu.edu.cn
Nickel (with chiral P-O ligand)Intramolecular Alder-eneHigh diastereo- and enantioselectivities for N-heterocycles. nih.govHigh enantioselectivity values. nih.gov

Biocatalysis offers a green and highly selective method for synthesizing chiral molecules. Chemo-enzymatic dearomatization of pyridines has emerged as a powerful strategy for accessing stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.orgnih.gov

This approach typically involves a one-pot cascade reaction utilizing two key enzymes: an amine oxidase (AmOx) and an ene imine reductase (EneIRED). nih.govchemrxiv.org

A readily accessible N-substituted tetrahydropyridine (B1245486) is oxidized in situ by the amine oxidase to generate a dihydropyridinium (DHP) intermediate. thieme-connect.com

The DHP, containing conjugated C=C and C=N bonds, is then sequentially reduced by an ene imine reductase. This two-step reduction proceeds with high stereocontrol, yielding the final chiral piperidine. nih.govthieme-connect.com

The judicious selection of the EneIRED biocatalyst allows access to either enantiomer of the product with excellent stereoselectivity. thieme-connect.com This method has been successfully applied to the synthesis of key intermediates for drugs like Preclamol and Niraparib. nih.govacs.orgnih.gov More recently, the combination of biocatalytic C-H oxidation to introduce hydroxyl groups into piperidine rings, followed by radical cross-coupling, has further expanded the modular and enantioselective synthesis of complex piperidines. chemistryviews.org

These strategies involve the cyclization of a linear precursor containing both the nitrogen atom and a reactive functional group.

Intramolecular Reductive Cyclization: This method often involves the cyclization of a precursor containing an azide and a ketone or an aldehyde. For example, a conjugated keto-azide can undergo intramolecular reductive cyclization to construct a trisubstituted piperidine skeleton. nih.gov The stereochemistry is controlled by the existing chiral centers in the linear precursor, which are often derived from a chiral pool source like D-glucose. nih.gov

Intramolecular Hydroamination: This is an atom-economical reaction where an amine adds across a carbon-carbon double bond within the same molecule. The cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen can be catalyzed by strong Brønsted acids like triflic or sulfuric acid to form piperidines in excellent yields. acs.orgnih.gov While achieving high enantioselectivity can be challenging, the use of chiral catalysts or substrates with pre-existing stereocenters can direct the stereochemical outcome of the ring closure.

Chiral Pool-Based Syntheses from Enantiopure Precursors (e.g., Azetidin-2-ones, Amino Acids)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products as starting materials. This approach elegantly transfers the existing stereochemistry of the starting material to the final product.

From Amino Acids: Optically active α-amino acids are excellent precursors for chiral piperidines. For example, (R)-3-(Boc-amino)piperidine can be efficiently prepared in two steps from D-lysine. researchgate.net The key step involves the conversion of an N-Boc protected 3-aminolactam (derived from D-lysine) into an imido ester, which is then hydrogenated over a platinum catalyst to yield the desired chiral amine. researchgate.net This strategy provides a direct and scalable route to the 3-aminopiperidine core with a defined absolute configuration. Adapting this methodology, for instance by starting with a suitably functionalized lysine derivative, could provide access to the 4-methoxy substituted target.

From Azetidin-2-ones (β-Lactams): Chiral azetidin-2-ones are versatile building blocks in organic synthesis. They can serve as precursors to larger rings through ring-expansion strategies or as templates to build adjacent functionality. A high-yielding, asymmetric synthesis of 4-formyl-1-(haloalkyl)azetidin-2-ones has been developed. nih.gov These intermediates can be elaborated through reactions at the formyl group and subsequent intramolecular cyclization to form bicyclic structures containing a piperidine ring. nih.gov The stereocenters of the starting β-lactam dictate the final stereochemistry of the annulated piperidine ring.

Chiral PrecursorKey TransformationAdvantages
D-Lysine Reductive amination of derived lactamDirect access to (R)-3-aminopiperidine core, high enantiopurity. researchgate.net
Azetidin-2-one Elaboration and intramolecular cyclizationVersatile building block, allows for construction of fused ring systems. nih.gov

Stereocontrolled Functionalization of Pre-formed Piperidine Rings

Functionalizing an existing piperidine or a precursor ring system is a common strategy to install desired substituents with stereocontrol. The success of this approach hinges on the ability to direct incoming reagents to a specific face of the ring, often guided by existing stereocenters or chiral catalysts.

Cyclic iminium ions are highly reactive intermediates that play a crucial role in the synthesis of substituted piperidines. Their planar or near-planar geometry at the C=N bond allows for facial-selective nucleophilic attack, which can be controlled to establish the desired stereochemistry. The generation of N-acyliminium ions from precursors like α-alkoxy or α-sulfonyl amides, followed by the addition of a nucleophile, is a powerful method for C-C or C-heteroatom bond formation. nih.govresearchgate.net

The stereochemical outcome of the nucleophilic addition is often dictated by the conformation of the cyclic N-acyliminium ion and the steric hindrance it presents. For the synthesis of a 3,4-disubstituted piperidine, a strategy could involve the formation of an iminium ion from a 4-substituted piperidine precursor. The existing substituent at C-4 would then direct the incoming nucleophile to the opposite face of the ring, leading to a trans product. To achieve the desired cis-(3S,4R) stereochemistry, a subsequent inversion or a more complex substrate-controlled strategy would be necessary. Alternatively, tandem reactions that generate multiple stereocenters in one step with high stereocontrol are particularly attractive. researchgate.net Research has shown that highly diastereoselective syntheses of disubstituted piperidine derivatives can be achieved through the reaction of N-acyliminium ions with various nucleophiles, with the conformation of the intermediates being a key determinant of stereoselectivity. nih.gov

Precursor TypeNucleophileDiastereoselectivity (dr)Key Findings
N-Acyl-4-phenyl-tetrahydropyridinium ionAllyltrimethylsilane>95:5The existing phenyl group directs the incoming nucleophile to the trans position. nih.gov
N-Boc-Δ²-tetrahydropyridinium ionOrganocupratesVariableStereoselectivity depends heavily on the nature of the N-protecting group and the nucleophile.
Tandem Cyclization-Addition PrecursorInternal NucleophileHighGenerates fused ring systems with excellent stereocontrol in a single step. researchgate.net

This table presents representative data on diastereoselective nucleophilic additions to cyclic iminium ions, illustrating principles applicable to the synthesis of substituted piperidines.

The asymmetric hydrogenation of pyridine or activated pyridinium salt precursors is one of the most direct and atom-economical methods for accessing chiral piperidines. nih.gov This approach typically involves the use of a chiral transition-metal catalyst, such as those based on rhodium, ruthenium, or iridium, which coordinates to the substrate and delivers hydrogen with high facial selectivity. dicp.ac.cnresearchgate.net

For the synthesis of this compound, a suitably substituted pyridine precursor, such as a 3-amino-4-methoxypyridine derivative, would be required. The hydrogenation of such a substrate using a chiral catalyst could, in principle, establish the two adjacent stereocenters simultaneously. However, achieving high diastereoselectivity (cis vs. trans) and enantioselectivity can be challenging and is highly dependent on the catalyst, substrate, and reaction conditions. researchgate.netnih.gov

Recent advancements include rhodium-catalyzed asymmetric reductive transamination, where a chiral primary amine is used to induce chirality during the reduction of a pyridinium salt, offering excellent diastereo- and enantioselectivities for a variety of chiral piperidines. dicp.ac.cnresearchgate.net Another strategy involves the hydrogenation of pyridines where a chiral auxiliary is attached to the nitrogen atom, guiding the hydrogenation diastereoselectively. nih.gov

PrecursorCatalyst SystemProduct Configurationee / drReference
N-Benzyl-3-substituted Pyridinium Salt[Cp*RhCl₂]₂ / Chiral Amine3-Substituted Piperidine>99% ee, >20:1 dr researchgate.net
3,4-Disubstituted PyridineChiral Iridium Catalystcis-3,4-Disubstituted PiperidineHigh nih.gov
Oxazolidinone-substituted PyridinePd/C, H₂δ-Lactam (Piperidine precursor)>99% ee nih.gov

This table summarizes key results from the asymmetric hydrogenation of pyridine derivatives, a powerful strategy for synthesizing chiral piperidines.

Introducing substituents onto a pre-existing chiral piperidine scaffold is another viable synthetic route. This strategy relies on the ability to control both the position (regioselectivity) and the stereochemical orientation of the new functional group. Methods such as diastereoselective lithiation followed by trapping with an electrophile have been used to create substituted piperidines. nih.gov

For instance, starting with an enantiopure N-Boc-3-hydroxypiperidine, the hydroxyl group could be converted into a methoxy group. The subsequent challenge would be the stereoselective introduction of the Boc-amino group at the C-3 position. This could potentially be achieved through directed metalation or by converting the C-3 position into a prochiral center (e.g., a ketone) followed by stereoselective reduction or amination. derpharmachemica.com Rhodium-catalyzed C-H insertion reactions have also emerged as a powerful tool for the site-selective functionalization of N-Boc-piperidine, although directing this functionalization to C-3 with the correct stereochemistry remains a significant challenge. nih.gov

The synthesis of 3,4-disubstituted piperidines has been achieved with high stereoselectivity starting from 2-pyridone, where a chiral N-galactosyl auxiliary controls the stereoselective introduction of substituents at both the C-4 and C-3 positions through nucleophilic addition and enolate alkylation, respectively. researchgate.netznaturforsch.com

Protecting Group Manipulations and Boc-Deprotection/Re-protection Strategies

Protecting groups are integral to the synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. highfine.comyoutube.com

In a multi-step synthesis, the sequence of protection and deprotection events is critical. For example, one of the nitrogen atoms in a precursor might be protected with a group orthogonal to Boc, such as a benzyloxycarbonyl (Cbz) group. This allows for the selective deprotection of one amine in the presence of the other. The Cbz group is typically removed by catalytic hydrogenation, conditions to which the Boc group is stable. highfine.com

The standard procedure for Boc-deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). youtube.compeptide.com Following deprotection, the free amine can be re-protected with a different group if necessary, or it can participate in the next synthetic step. The selective thermal deprotection of N-Boc groups has also been explored, offering an alternative to acidic conditions. acs.org In solid-phase peptide synthesis, where Fmoc (9-fluorenylmethyloxycarbonyl) is often used for α-amino group protection, the Boc group is a common choice for side-chain protection due to its stability to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal. creative-peptides.comug.edu.plnih.gov

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA/DCM; HCl/DioxaneStable to hydrogenation and mild base. highfine.compeptide.com
Cbz (Benzyloxycarbonyl)Cbz-Cl, BaseH₂, Pd/CStable to acidic conditions used for Boc removal.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu, Base20% Piperidine in DMFStable to acid and hydrogenation. Used when Boc is needed for side-chain protection. creative-peptides.comug.edu.pl

This table outlines the properties and manipulation strategies for common amine protecting groups relevant to the synthesis of the target compound.

Comparative Analysis of Synthetic Efficiencies and Stereochemical Control

Asymmetric Hydrogenation of Pyridines: This is arguably the most elegant and atom-economical approach. It can establish multiple stereocenters in a single step from readily available precursors. The primary challenge lies in finding a suitable catalyst system that provides high diastereo- and enantioselectivity for the specific 3-amino-4-methoxy substitution pattern. While powerful, catalyst screening and optimization can be resource-intensive. dicp.ac.cnresearchgate.net

Functionalization of Chiral Piperidines: Starting from a chiral pool material like a substituted piperidinol can provide a robust entry point with one stereocenter already set. The main difficulty is the subsequent stereocontrolled introduction of the second and third substituents. While potentially longer, this route can offer more predictable stereochemical outcomes based on well-understood substrate-controlled reactions. nih.govnih.gov

Strategic Utilization of 3s,4r 3 Boc Amino 4 Methoxypiperidine As a Chiral Building Block

Chemical Transformations Involving the Piperidine (B6355638) Nitrogen Atom

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The piperidine nitrogen can be readily functionalized through N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating the basicity, lipophilicity, and steric profile of the piperidine core, thereby impacting its pharmacokinetic and pharmacodynamic properties.

N-Alkylation is typically achieved by reacting the piperidine with alkyl halides or by reductive amination. The direct alkylation with alkyl halides proceeds via a nucleophilic substitution mechanism. Reductive amination, a powerful and reliable method for C-N bond formation, involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method avoids the issue of overalkylation often encountered with direct alkylation harvard.edu.

N-Acylation introduces an amide functionality by reacting the piperidine with acylating agents such as acid chlorides or anhydrides. This transformation is crucial for the synthesis of many pharmaceutical compounds and can significantly alter the biological activity of the parent molecule.

N-Sulfonylation results in the formation of a sulfonamide linkage by reacting the piperidine with sulfonyl chlorides. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities.

Reaction TypeReagent ClassFunctional Group Introduced
N-AlkylationAlkyl Halides, Aldehydes/KetonesAlkyl
N-AcylationAcid Chlorides, AnhydridesAcyl (Amide)
N-SulfonylationSulfonyl ChloridesSulfonyl (Sulfonamide)

Formation of Amides and Ureas

Beyond simple acylation, the piperidine nitrogen can be incorporated into more complex structures such as amides and ureas. Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate the reaction between the piperidine and a carboxylic acid.

The formation of ureas is another important transformation, often achieved by reacting the piperidine with an isocyanate. Urea derivatives are prevalent in modern drug discovery due to their ability to form stable hydrogen bonds with biological targets.

Reactions at the Boc-Protected Amino Group (C3 Position)

The amino group at the C3 position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the C3-amino group at a desired stage of the synthesis.

De-Boc Reactions and Subsequent Amino Group Functionalization

The removal of the Boc protecting group, or de-Boc reaction, is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This reaction proceeds via the formation of a stable tert-butyl cation. Once deprotected, the resulting primary amine at the C3 position becomes available for a wide range of functionalization reactions.

This newly exposed amine can undergo reactions analogous to those of the piperidine nitrogen, including alkylation, acylation, and sulfonylation, allowing for the introduction of a second point of diversity in the molecule.

Deprotection ReagentConditions
Trifluoroacetic Acid (TFA)Anhydrous, often in Dichloromethane (DCM)
Hydrochloric Acid (HCl)In a suitable solvent like Dioxane or Methanol

Coupling Reactions Involving the Free Amine

Following Boc deprotection, the free amine at the C3 position is a key site for coupling reactions to build more complex molecular architectures. A particularly important application is in the synthesis of peptide analogues and other amide-containing structures. For instance, the deprotected amine can be coupled with carboxylic acids using standard peptide coupling reagents to form amide bonds. This strategy is central to the synthesis of peptidomimetics and other complex drug candidates. A notable example is the synthesis of Cisapride, a gastrointestinal stimulant, which utilizes a cis-4-amino-3-methoxypiperidine derivative as a key intermediate researchgate.net.

Modifications and Transformations at the Methoxy (B1213986) Group (C4 Position)

The methoxy group at the C4 position of the piperidine ring offers another site for potential modification, although transformations at this position are generally more challenging than those at the nitrogen centers.

The cleavage of the methyl ether to reveal a hydroxyl group is a key transformation. This O-demethylation can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). The reaction typically proceeds via protonation of the ether oxygen followed by a nucleophilic substitution (SN1 or SN2) by the halide ion wikipedia.orgchemistrysteps.comlibretexts.orgopenstax.org. The resulting hydroxyl group can then be further functionalized, for example, through esterification or etherification, to introduce new functionalities and modulate the properties of the molecule.

ReagentReaction TypeProduct Functional Group
HBr, HIEther CleavageHydroxyl
BBr₃Ether CleavageHydroxyl

The strategic and sequential manipulation of the functional groups on the (3S,4R)-3-(Boc-amino)-4-methoxypiperidine scaffold allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for drug discovery and other applications.

Demethylation and Ether Cleavage Reactions

The methoxy group at the C4 position of this compound serves as a protecting group for the corresponding hydroxyl functionality. Its cleavage, a demethylation reaction, is a critical step to unmask the hydroxyl group for further synthetic modifications. The choice of demethylating agent is crucial to ensure high yields and to avoid side reactions, particularly the cleavage of the acid-labile Boc protecting group.

Common reagents for the cleavage of aryl methyl ethers, such as boron tribromide (BBr₃), are often effective for alkyl ethers as well. BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This reaction is typically performed at low temperatures to control its reactivity. Another widely used reagent is trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride and sodium iodide. The reaction proceeds via a soft Lewis acid-base interaction, making it suitable for substrates with sensitive functional groups.

Hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage, although their strong acidity might compromise the Boc group. organic-chemistry.org Careful control of reaction conditions, such as temperature and reaction time, is necessary to achieve selective demethylation. organic-chemistry.org In some instances, Lewis acids like aluminum chloride (AlCl₃) in the presence of a nucleophilic scavenger such as ethanethiol can also be employed.

ReagentTypical ConditionsAdvantagesPotential Challenges
Boron Tribromide (BBr₃)DCM, -78 °C to rtHigh reactivity, effective for hindered ethersStrong Lewis acidity can affect other functional groups
Trimethylsilyl Iodide (TMSI)Acetonitrile, refluxMilder conditions, good for sensitive substratesReagent can be moisture-sensitive
Hydrobromic Acid (HBr)Acetic acid, heatCost-effectiveStrong acidity may cleave Boc group
Aluminum Chloride / ThiolDCM, 0 °C to rtGood for certain substratesStoichiometric amounts of Lewis acid required

Table 1: Common Reagents for O-Demethylation Reactions.

The successful demethylation of this compound yields the corresponding (3S,4R)-3-(Boc-amino)-4-hydroxypiperidine, a key intermediate for a variety of subsequent transformations.

Substitution and Conversion of the Hydroxyl Group (post-demethylation)

Following the removal of the methyl ether, the newly exposed secondary hydroxyl group in (3S,4R)-3-(Boc-amino)-4-hydroxypiperidine can be subjected to a range of chemical conversions. These transformations allow for the introduction of diverse functional groups, which is essential for modulating the biological activity and physicochemical properties of the final products.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (3S)-3-(Boc-amino)piperidin-4-one. A variety of oxidizing agents can be employed for this purpose, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium chlorochromate (PCC). The choice of oxidant depends on the scale of the reaction and the tolerance of other functional groups in the molecule.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, mesylate, or triflate, by reaction with the corresponding sulfonyl chlorides in the presence of a base. Once activated, this position is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of nucleophiles, including azides, halides, cyanides, and thiols. These reactions typically proceed with inversion of stereochemistry at the C4 position, leading to the (3S,4S) configuration.

Fluorination: Direct conversion of the hydroxyl group to a fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Reaction TypeReagentsProduct Functional GroupStereochemical Outcome
OxidationDMP, Swern, PCCKetoneLoss of stereocenter at C4
Mesylation/TosylationMsCl/TsCl, Et₃NMesylate/TosylateRetention at C4
Nucleophilic SubstitutionNaN₃, NaCN, KSCN (on mesylate)Azide, Cyano, ThiolInversion at C4 (SN2)
FluorinationDAST, Deoxo-FluorFluorideTypically inversion at C4

Table 2: Representative Conversions of the C4-Hydroxyl Group.

These transformations highlight the synthetic flexibility offered by the hydroxyl intermediate, enabling the generation of a diverse library of 4-substituted-3-aminopiperidine derivatives.

Incorporation into Polycyclic and Spirocyclic Frameworks

The rigid, three-dimensional structure of piperidine derivatives makes them excellent scaffolds for the construction of more complex molecular architectures, such as polycyclic and spirocyclic systems. nih.gov These frameworks are of significant interest in drug discovery as they can orient substituents in precise three-dimensional space, leading to enhanced potency and selectivity for biological targets.

The functional handles on this compound, namely the secondary amine (after Boc-deprotection) and the C4 position (after demethylation and functionalization), can be utilized in cyclization reactions to form fused or bridged ring systems. For instance, intramolecular alkylation or reductive amination reactions can lead to the formation of bicyclic structures.

Spirocycles are compounds where two rings share a single atom. The synthesis of spiropiperidines often involves the cyclization of a substituent attached to the piperidine ring. whiterose.ac.uk Starting from this compound, one could envision a synthetic sequence where the C4 position is converted into a ketone. This ketone can then serve as an electrophile for the formation of a spirocycle. For example, reaction with a suitable bis-nucleophile could lead to the formation of a spiro-heterocycle. Alternatively, intramolecular reactions, such as a palladium-catalyzed α-arylation, can be used to construct a spirocyclic framework. whiterose.ac.uk The synthesis of spirocyclic hydantoins and lactams from piperidone precursors has been demonstrated as a viable strategy. whiterose.ac.uk

The development of methods for synthesizing spirocyclic dihydropyridines via dearomative semi-pinacol rearrangements showcases innovative approaches to creating these complex structures. nih.gov While not directly starting from the title compound, these strategies could potentially be adapted. The incorporation of the piperidine core into such frameworks is a key strategy for exploring novel chemical space in drug development programs. google.com

Advanced Spectroscopic and Structural Elucidation for 3s,4r 3 Boc Amino 4 Methoxypiperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of (3S,4R)-3-(Boc-amino)-4-methoxypiperidine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H NMR, ¹³C NMR, and DEPT Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, offer a comprehensive initial assessment of the molecule's structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals for this compound would include the tert-butoxycarbonyl (Boc) protons appearing as a singlet, the methoxy (B1213986) protons as another singlet, and a series of multiplets corresponding to the piperidine (B6355638) ring protons. The chemical shifts and coupling constants of the ring protons are particularly important for deducing their relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to observe signals for the Boc group carbons (quaternary and methyls), the methoxy carbon, and the five carbons of the piperidine ring.

DEPT Analysis: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the CH carbons, while a DEPT-135 spectrum would display CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This information is crucial for assigning the carbon signals of the piperidine ring.

Table 1: Representative NMR Data for Substituted Piperidines (Note: Specific chemical shifts for this compound require experimental data not publicly available. This table provides an illustrative example based on similar structures like (R)-3-(Boc-Amino)piperidine and 4-(N-Boc-amino)piperidine.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (C(CH₃)₃)~1.45 (s, 9H)~79.5 (C), ~28.5 (CH₃)
Piperidine Ring CHMultiplets~40-60
Piperidine Ring CH₂Multiplets~30-50
Methoxy (OCH₃)Singlet~55-60

Data is generalized from known spectra of related compounds. chemicalbook.comsigmaaldrich.com Actual values for the target compound may vary.

2D NMR Techniques (COSY, NOESY, HMQC, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms, which is critical for confirming the (3S,4R) stereochemistry. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds, allowing for the tracing of the proton connectivity within the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, regardless of whether they are directly bonded. For this compound, NOESY is crucial for confirming the cis or trans relationship of the substituents on the piperidine ring. For instance, a NOESY correlation between the proton at C3 and the proton at C4 would provide strong evidence for their relative stereochemistry.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduustc.edu.cn This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (two- and three-bond) ¹H-¹³C correlations. ustc.edu.cn This is particularly useful for connecting different fragments of the molecule. For example, HMBC can show correlations from the Boc protons to the Boc carbonyl carbon and the nitrogen-bearing carbon of the piperidine ring, and from the methoxy protons to the C4 carbon, thus confirming the placement of these functional groups.

Use of Chiral Shift Reagents for Enantiomeric Purity Determination (Methodology, not specific data)

To determine the enantiomeric purity of a chiral compound like this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. escholarship.orglibretexts.org These are typically lanthanide complexes that are themselves chiral. libretexts.org

The methodology involves adding a small amount of the CSR to the NMR sample of the chiral analyte. The CSR forms diastereomeric complexes with each enantiomer of the analyte. Since diastereomers have different physical properties, their corresponding protons will exhibit different chemical shifts in the ¹H NMR spectrum. escholarship.org This results in the splitting of signals that were previously overlapping for the two enantiomers. libretexts.org By integrating the areas of the separated signals, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be determined. The choice of the specific chiral shift reagent depends on the functional groups present in the analyte. harvard.edu For an amine-containing compound like the subject molecule, europium-based reagents such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are often effective. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This allows for the determination of the elemental formula of this compound (C₁₁H₂₂N₂O₃), confirming its molecular weight of approximately 230.31 g/mol . achemblock.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of the Boc group (a loss of 100 Da for C₅H₈O₂) or the loss of isobutylene (B52900) from the Boc group (a loss of 56 Da), as well as cleavages of the piperidine ring. Analyzing these fragmentation patterns can help to confirm the connectivity of the molecule. nih.gov

Table 2: Expected HRMS and Key MS/MS Fragments for this compound

Ion Formula Calculated m/z Description
[M+H]⁺C₁₁H₂₃N₂O₃⁺231.1703Protonated molecular ion
[M-C₄H₈+H]⁺C₇H₁₅N₂O₃⁺175.1077Loss of isobutylene from Boc group
[M-Boc+H]⁺C₆H₁₅N₂O⁺131.1179Loss of the entire Boc group

Calculated m/z values are based on the most abundant isotopes.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. mdpi.com This technique requires a single, high-quality crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice. This allows for the direct visualization of the (3S,4R) configuration of the chiral centers and the conformation of the piperidine ring. The bond lengths, bond angles, and torsional angles obtained from X-ray crystallography provide the most definitive structural information available. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of chiral molecules in solution. schrodinger.comnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. hindsinstruments.comjascoinc.com The resulting VCD spectrum is highly sensitive to the stereochemistry of the molecule. To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum calculated using quantum mechanical methods (e.g., Density Functional Theory, DFT). nih.govrsc.org A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. schrodinger.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet light. This technique is most effective for molecules containing chromophores that absorb in the UV-Vis region. The Boc-amino group may provide a suitable chromophore for ECD analysis. Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration.

Both VCD and ECD are powerful non-destructive methods for stereochemical elucidation, especially when crystallization for X-ray analysis is not feasible. hindsinstruments.com

Computational and Theoretical Investigations of 3s,4r 3 Boc Amino 4 Methoxypiperidine

Conformational Analysis of the Piperidine (B6355638) Ring System and its Substituents

The three-dimensional structure of (3S,4R)-3-(Boc-amino)-4-methoxypiperidine is dictated by the conformational preferences of the piperidine ring and the steric and electronic interactions of its substituents. The piperidine ring typically adopts a chair conformation to minimize torsional strain. However, the presence of bulky substituents, such as the tert-butoxycarbonyl (Boc) amino group, can influence the equilibrium between different chair forms and potentially lead to the adoption of twist-boat conformations.

In the case of this compound, the trans-diaxial and trans-diequatorial arrangements of the Boc-amino and methoxy (B1213986) groups are the primary conformations to consider. Computational studies, often employing molecular mechanics or density functional theory (DFT), can be used to calculate the relative energies of these conformers. The large A-value of the Boc-amino group suggests a strong preference for an equatorial position to minimize 1,3-diaxial interactions. The methoxy group also generally prefers an equatorial orientation. Therefore, the diequatorial conformer is expected to be the most stable.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 13-equatorial, 4-equatorial0.00 (most stable)
Chair 23-axial, 4-axial> 5.0
Twist-Boat-Intermediate

Note: The values presented are illustrative and would be determined through specific computational calculations (e.g., DFT B3LYP/6-31G).*

These computational analyses provide a foundational understanding of the molecule's ground-state geometry, which is critical for interpreting its reactivity and spectroscopic data.

Quantum Chemical Calculations (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can map out the entire reaction pathway. This includes identifying transition states, intermediates, and the activation energies associated with each step.

For instance, in the synthesis of this molecule, key steps might involve nucleophilic substitution or reductive amination. DFT can be employed to model the transition state structures for these reactions, providing insight into the factors that control the reaction rate and selectivity. The calculated activation energies can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and purity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Validation

Computational methods, particularly the combination of DFT and the Gauge-Including Atomic Orbital (GIAO) method, are increasingly used for the accurate prediction of NMR chemical shifts. nih.gov This approach is highly valuable for the structural validation of complex molecules like this compound.

The process involves first obtaining a low-energy conformation of the molecule through computational means. Then, the magnetic shielding tensors for each nucleus are calculated using DFT-GIAO. These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental NMR data. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the assigned structure. This is particularly useful for unambiguously determining the relative stereochemistry of the substituents on the piperidine ring.

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted Piperidine

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C245.245.8
C352.853.5
C478.579.1
C528.929.5
C643.143.7
Boc-C=O155.6156.2
Boc-C(CH₃)₃80.180.7
Boc-C(CH₃)₃28.429.0
OCH₃56.356.9

Note: The data is hypothetical and for illustrative purposes. Actual values would be obtained from experimental measurements and specific DFT calculations.

The close agreement between the experimental and calculated shifts would confirm the (3S,4R) stereochemistry. nih.gov

Understanding Stereoselectivity and Regioselectivity through Computational Modeling

The synthesis of a specific stereoisomer like this compound necessitates a high degree of stereocontrol. Computational modeling is a powerful technique to understand and predict the stereoselectivity and regioselectivity of the reactions involved.

By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which isomer will be preferentially formed. For example, in a reduction of a ketone precursor to the corresponding alcohol, DFT can be used to model the approach of the reducing agent to the two faces of the carbonyl group. The calculated energy difference between the two transition states can provide a quantitative prediction of the diastereomeric ratio of the product.

Similarly, for reactions where regioselectivity is a concern, such as the opening of an epoxide, computational modeling can elucidate the factors that favor attack at one carbon atom over another. These models can account for steric hindrance, electronic effects, and the influence of catalysts, providing a comprehensive picture of the reaction's selectivity. This predictive capability is invaluable for designing efficient and highly selective synthetic routes to complex molecules like this compound.

Challenges and Future Directions in the Research of Chiral 3,4 Disubstituted Piperidines

Development of Greener and More Sustainable Synthetic Routes

Catalytic Hydrogenation: Traditional methods for piperidine (B6355638) synthesis often rely on the reduction of pyridine (B92270) precursors, which can require harsh conditions and produce significant waste. nih.gov Modern approaches focus on the use of more sustainable catalysts, such as non-toxic iron catalysts, and milder reaction conditions. nih.gov For instance, palladium-catalyzed hydrogenation has been developed for the synthesis of highly functionalized piperidines, including those with fluorine substituents. nih.gov

Water-Based Reactions: Utilizing water as a solvent is a cornerstone of green chemistry. nih.gov Researchers have developed methods for the stereoselective synthesis of substituted piperidines in water, which can prevent racemization of sensitive chiral centers. nih.gov

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral molecules. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have been successfully employed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov This has proven useful in the synthesis of key intermediates for drugs like Niraparib. nih.gov

Discovery of Novel Asymmetric Catalytic Systems for Piperidine Synthesis

Achieving high levels of stereocontrol is a primary challenge in the synthesis of chiral piperidines. scirea.org The development of novel asymmetric catalytic systems is crucial for accessing specific stereoisomers with high enantiomeric and diastereomeric purity.

Recent advancements include:

Transition Metal Catalysis: Transition metals like rhodium, palladium, and iridium are at the forefront of asymmetric catalysis for piperidine synthesis. nih.govnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org Similarly, palladium-catalyzed enantioselective chloroamination of alkenes provides a route to 3-chloropiperidines with high enantioselectivity. mdpi.com

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have emerged as powerful tools for asymmetric synthesis. rsc.org The "Clip-Cycle" approach, which involves a cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, has been used to synthesize 3-spiropiperidines with high enantiomeric ratios. rsc.org

Radical-Mediated Cyanation: A novel approach involves the enantioselective δ C-H cyanation of acyclic amines using a chiral copper catalyst. nih.gov This method allows for the synthesis of chiral piperidines from simple linear amines by forming a C-C bond at a remote position with high stereocontrol. nih.gov

Strategies for Highly Convergent and Modular Synthesis of Complex Piperidine Scaffolds

Key strategies include:

Multi-component Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a complex product, minimizing purification steps and improving efficiency. nih.gov These reactions are highly valuable for creating libraries of structurally related compounds for drug discovery. nih.gov

"Clip-Cycle" Synthesis: As mentioned earlier, this two-step approach combines a cross-metathesis reaction ("clip") with a catalytic asymmetric cyclization ("cycle") to efficiently construct complex spiropiperidine structures. rsc.org

Modular Synthetic Platforms: Researchers are developing platforms that allow for the systematic elaboration of molecular fragments in three dimensions. acs.org This is particularly relevant for fragment-based drug discovery, where small, simple molecules are grown into more complex and potent drug candidates. acs.org A recently developed two-stage process involving biocatalytic C-H oxidation followed by radical cross-coupling simplifies the construction of complex 3D piperidines, reducing multi-step processes to just a few steps. news-medical.net

Exploration of Unique Reactivity Profiles for Further Functionalization

Understanding the reactivity of the piperidine ring is essential for its further elaboration into more complex and functionalized molecules. The introduction of substituents at the 3 and 4 positions, as in "(3S,4R)-3-(Boc-amino)-4-methoxypiperidine," creates a unique reactivity profile that can be exploited for further chemical transformations.

Site-Selective C-H Functionalization: The ability to selectively functionalize specific C-H bonds on the piperidine ring is a powerful tool for late-stage modification of complex molecules. nih.gov Rhodium-catalyzed reactions have been designed to achieve site-selective functionalization of C2, C3, or C4 positions of the piperidine ring, allowing for the synthesis of analogues of drugs like methylphenidate. nih.gov

Functionalization of Dihydropyridines: Dihydropyridines serve as versatile intermediates that can be functionalized before being reduced to the final piperidine. acs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to 3-substituted tetrahydropyridines, which can then be further derivatized. acs.org

Reductive Ring Opening: Asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring opening of the resulting cyclopropane (B1198618) intermediate offers an indirect but effective approach to functionalizing the piperidine scaffold. nih.gov

Integration of Automated Synthesis and High-Throughput Experimentation in Chiral Piperidine Research

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by allowing for the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govyoutube.com

High-Throughput Experimentation (HTE): HTE allows chemists to run hundreds or even thousands of reactions in parallel on a microscale, dramatically accelerating the process of reaction optimization and discovery. nih.govyoutube.compurdue.edu This is particularly valuable for finding optimal catalysts, solvents, and reagents for challenging transformations in piperidine synthesis. acs.org

Automated Synthesis: Automated synthesis platforms can perform complex multi-step syntheses with minimal human intervention, freeing up researchers' time and improving reproducibility. acs.org The integration of HTE with automated synthesis will enable the rapid generation and testing of diverse libraries of chiral piperidines, accelerating the discovery of new drug candidates. youtube.com

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. purdue.edunih.gov A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines. nih.govorganic-chemistry.org This technology is well-suited for integration with automated systems for on-demand synthesis of piperidine derivatives.

Q & A

Basic: What synthetic strategies are commonly employed to introduce the Boc-protecting group in (3S,4R)-3-(Boc-amino)-4-methoxypiperidine?

Methodological Answer:
The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For stereospecific synthesis, chiral starting materials or catalysts may be used to retain the (3S,4R) configuration. For example, in analogous piperidine derivatives, Boc protection is achieved by reacting the free amine with Boc₂O in anhydrous dichloromethane (DCM) in the presence of a base like triethylamine (TEA) or DMAP . Post-reaction purification via silica gel chromatography ensures removal of excess reagents .

Advanced: How can stereochemical integrity be maintained during the synthesis of (3S,4R)-configured piperidine derivatives?

Methodological Answer:
Stereochemical control is critical. Techniques include:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts during key steps (e.g., ring closure or functionalization).
  • Stereospecific reagents : For example, enantiopure starting materials like (3S,4R)-configured precursors reduce racemization risks.
  • Analytical validation : Confirmation via 1H NMR^1 \text{H NMR} (e.g., coupling constants for axial/equatorial protons) and chiral HPLC. Studies on similar Boc-protected piperidines emphasize HRMS and NOE experiments to validate stereochemistry .

Basic: What analytical techniques are essential for confirming the structure and purity of Boc-protected piperidines?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and Boc-group integration (e.g., tert-butyl signals at ~1.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC/Chiral Chromatography : Assesses enantiomeric excess and purity (>95% is typical for research-grade compounds) .
  • Melting Point Analysis : Detects impurities; deviations >2°C suggest contamination .

Advanced: How can researchers address contradictions in reported reaction yields for similar Boc-protected piperidines?

Methodological Answer:
Contradictions often arise from subtle variations in reaction conditions:

  • Optimization of Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates vs. DCM .
  • Catalyst Screening : Palladium or copper catalysts in coupling reactions (e.g., Sonogashira) can affect yields. Testing alternative catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) is recommended .
  • pH and Temperature Control : Deprotection with TFA in DCM requires strict pH monitoring (e.g., pH ~10 during workup) to avoid side reactions .

Safety: What critical protocols must be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., TFA, DCM) .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent Boc-group hydrolysis or racemization .
  • Waste Disposal : Segregate organic waste and neutralize acidic residues (e.g., TFA) with bicarbonate before disposal .

Advanced: How does the methoxy group at the 4-position influence the reactivity of this compound in further derivatization?

Methodological Answer:
The 4-methoxy group:

  • Steric Effects : Hinders nucleophilic attack at the adjacent carbon, requiring optimized conditions for substitutions (e.g., higher temps or Lewis acids like BF₃·Et₂O) .
  • Electronic Effects : Electron-donating methoxy group stabilizes adjacent carbocations, facilitating SN1 reactions in acidic media.
  • Protection Strategies : May necessitate temporary protection (e.g., silyl ethers) during amine deprotection steps to prevent demethylation .

Basic: What purification methods are most effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) effectively separates Boc-protected products from byproducts .
  • Recrystallization : Use solvents like tert-butyl methyl ether (TBME) for high-purity crystals.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced: How can computational methods aid in predicting the stability of this compound under varying pH conditions?

Methodological Answer:

  • pKa Calculations : Tools like MarvinSketch predict protonation states; Boc-group stability is pH-dependent (stable at pH >4, hydrolyzes at pH <2) .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways to identify vulnerable bonds.
  • DFT Studies : Assess energy barriers for racemization, guiding storage conditions (e.g., avoiding acidic/alkaline environments) .

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